molecular formula C11H14N2O2 B8431941 5-Nitro-1-propylindoline

5-Nitro-1-propylindoline

Cat. No.: B8431941
M. Wt: 206.24 g/mol
InChI Key: QJBYQCKFQWLENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-1-propylindoline is an indoline derivative featuring a nitro group (-NO₂) at the 5-position of the indole ring and a propyl chain at the 1-position. Indoline derivatives are heterocyclic compounds with a bicyclic structure (benzene fused to a five-membered nitrogen-containing ring), making them valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-nitro-1-propyl-2,3-dihydroindole

InChI

InChI=1S/C11H14N2O2/c1-2-6-12-7-5-9-8-10(13(14)15)3-4-11(9)12/h3-4,8H,2,5-7H2,1H3

InChI Key

QJBYQCKFQWLENS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with 5-Nitro-1-propylindoline, such as nitro groups, aromatic nitrogen-containing rings, or alkyl substituents:

Compound Name Molecular Formula Functional Groups Key Applications Safety Considerations
6-Amino-5-nitropicolinonitrile C₆H₄N₄O₂ Nitro, amino, cyano Pharmaceutical intermediates Severe inhalation risk; requires medical attention if exposed
5-Amino-2-nitrobenzoic acid C₇H₆N₂O₄ Nitro, amino, carboxylic acid Dye synthesis, metal chelation Limited data; handle with PPE
5-Amino-3-(4-nitrophenyl)-1H-pyrazole C₉H₇N₃O₂ Nitro, amino, pyrazole Anticancer agent development Potential mutagenicity
This compound C₁₁H₁₂N₂O₂ Nitro, propyl-indoline Hypothesized: Drug discovery, catalysts Unknown; inferred from analogues
Key Observations:
  • Nitro Group Position: The nitro group in this compound is meta to the indoline nitrogen, similar to 6-Amino-5-nitropicolinonitrile (nitro at 5-position relative to amino). This positioning may enhance electrophilic aromatic substitution reactivity compared to ortho-nitro derivatives .

Functional and Reactivity Comparisons

  • Reduction Potential: Nitro groups in aromatic systems (e.g., 5-Amino-2-nitrobenzoic acid) are typically reduced to amines under catalytic hydrogenation.
  • Acid-Base Behavior: The indoline nitrogen (pKa ~5–6) is less basic than pyridine derivatives (e.g., 5-Amino-2-pyridinecarboxylic acid, pKa ~3–4), affecting solubility and interaction with biological targets .

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